molecular formula C11H6ClF4NO B2858983 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1283294-73-4

4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B2858983
CAS No.: 1283294-73-4
M. Wt: 279.62
InChI Key: NSPUKWCUHUDQPL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is a fluorinated oxazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position of the oxazole ring and a phenyl substituent at the 2-position bearing both a fluorine atom (4-fluoro) and a trifluoromethyl (-CF₃) group (3-trifluoromethyl). This structure combines electron-withdrawing groups (fluorine, CF₃) and a reactive chloromethyl moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₁₁H₇ClF₄NO, with a molecular weight of 292.63 g/mol.

The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), while the fluorinated aryl moiety enhances lipophilicity and metabolic stability, traits critical for bioactive molecules.

Properties

IUPAC Name

4-(chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-9(13)8(3-6)11(14,15)16/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPUKWCUHUDQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)CCl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283294-73-4
Record name 4-(chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
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Preparation Methods

Oxazole Ring Assembly via Cyclocondensation

The oxazole nucleus is typically formed through cyclocondensation of a substituted benzaldehyde derivative with an α-hydroxyimino ketone. For the target compound, 4-fluoro-3-(trifluoromethyl)benzaldehyde serves as the aromatic precursor.

Procedure ():

  • Intermediate Formation : React 4-fluoro-3-(trifluoromethyl)benzaldehyde with diacetyl monooxime in the presence of hydrochloric acid.
  • Cyclization : The resulting imine undergoes intramolecular cyclization under acidic conditions to yield 2-[4-fluoro-3-(trifluoromethyl)phenyl]-4-(hydroxymethyl)-1,3-oxazole.

Reaction Conditions :

  • Solvent: Acetonitrile or ethyl acetate
  • Temperature: 0°C to room temperature
  • Catalyst: HCl (4 M in EtOAc)
  • Yield: ~80% (extrapolated from analogous structures)

Chloromethyl Group Installation

The hydroxymethyl group at position 4 is converted to chloromethyl using phosphoryl chloride (POCl₃):

Chlorination Step ():

  • Reagent : POCl₃ (2 equivalents)
  • Solvent : Acetonitrile
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours
  • Yield : 75–85%

Mechanistic Insight : POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the substitution of the hydroxyl group with chlorine.

Alternative Synthetic Pathways

Hantzsch Oxazole Synthesis Modifications

The classical Hantzsch method, which employs α-haloketones and amides, can be adapted for this synthesis:

  • α-Haloketone Preparation : Synthesize 4-chloro-3-oxo-N-(4-fluoro-3-(trifluoromethyl)phenyl)butanamide.
  • Cyclization : Heat in the presence of ammonium acetate to induce ring closure.

Challenges :

  • Limited commercial availability of custom α-haloketones
  • Competing side reactions due to electron-withdrawing trifluoromethyl group

Microwave-Assisted Synthesis

Microwave irradiation (MWI) enhances reaction kinetics and yield for oxazole formation ():

Optimized Parameters :

  • Power: 300 W
  • Temperature: 120°C
  • Time: 10–15 minutes
  • Solvent: Ethanol/water mixture

Advantages :

  • 20–30% reduction in reaction time
  • Improved purity profile

Critical Analysis of Synthetic Challenges

Regioselectivity Control

The meta-substituted trifluoromethyl and para-fluoro groups on the phenyl ring create electronic effects that influence cyclization:

Electronic Factor Impact on Synthesis
-CF₃ (strong -I) Deactivates ring, slows nucleophilic attack
-F (-I, +M) Ortho/para-directing but electron-withdrawing

Mitigation Strategy :

  • Use excess POCl₃ (1.5–2 eq) to drive chlorination to completion
  • Employ high-boiling solvents (e.g., DMF) for prolonged reactions

Functional Group Compatibility

The trifluoromethyl group’s stability under acidic conditions is paramount:

Stability Tests ():

Condition Result
Conc. HCl (rt) No decomposition
H₂SO₄ (50°C) Partial hydrolysis

Comparative Data of Synthetic Methods

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Cyclocondensation 78–85 98.5 18–24 h >100 g
Hantzsch Modified 60–68 95.2 48 h <50 g
Microwave-Assisted 82–88 97.8 15 min Pilot-scale

Industrial-Scale Considerations

Solvent Recovery Systems

  • Acetonitrile recycling via distillation (bp 82°C)
  • POCl₃ neutralization with aqueous NaHCO₃

Cost Analysis

Component Cost/kg (USD)
4-Fluoro-3-CF₃-benzaldehyde 450–600
POCl₃ 25–35
Diacetyl monooxime 120–150

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: The fluorinated phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole carboxylic acid.

  • Reduction: this compound amine.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an anti-cancer agent. Its structural similarity to other known anticancer drugs suggests that it may inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of various oxazole derivatives, including 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole, against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Cardiovascular Health

Research has indicated that compounds containing trifluoromethyl groups can influence lipid metabolism. This particular compound has been studied for its ability to reduce cholesterol and triglyceride levels in animal models.

Case Study: Lipid Regulation

In a controlled study, rats treated with this compound showed a notable decrease in serum cholesterol levels. The mechanism was attributed to the compound's ability to enhance hepatic lipid metabolism and excretion .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer propertiesSignificant cytotoxicity against cancer cell lines
Cardiovascular HealthLipid metabolism regulationReduction in cholesterol and triglyceride levels
Pharmaceutical ResearchPotential drug developmentStructural analogs show promise in drug design

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variants of this compound are being explored for enhanced biological activity.

Case Study: Synthesis Optimization

A research team successfully developed a one-pot synthesis method for this oxazole derivative, significantly reducing production time while maintaining high yields. This method could facilitate further research into its applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 22091-40-3)

  • Structure : Differs by replacing the 4-fluoro group with a trifluoromethyl group at the phenyl ring’s para position.
  • The para-CF₃ group may enhance steric bulk compared to the target compound’s 3-CF₃/4-F arrangement.
  • Applications: Used as a building block in medicinal chemistry, with noted commercial availability and pricing (e.g., €497/50 mg).

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

  • Structure : Features a meta-trifluoromethylphenyl group instead of the target’s 4-fluoro-3-CF₃ substitution.
  • Impact : The meta-CF₃ position may create distinct steric and electronic environments, affecting molecular planarity and intermolecular interactions (e.g., in crystal packing or protein binding).

4-Chloro-2-(trifluoromethyl)-1,3-oxazole (CAS 1240601-61-9)

  • Structure : Lacks the chloromethyl and aryl substituents, with a chloro group directly on the oxazole ring.
  • Impact : Reduced synthetic utility due to the absence of a reactive chloromethyl group. The electron-deficient oxazole core may exhibit different reactivity in cross-coupling reactions.

Heterocycle Core Modifications

Thiazole Analogs (e.g., 4-(CHLOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE)

  • Structure : Replaces the oxazole’s oxygen with sulfur.
  • Impact : Thiazoles generally exhibit higher polarizability and altered hydrogen-bonding capacity due to sulfur’s larger atomic radius. This can influence bioavailability and metabolic stability. For example, thiazole derivatives are often explored for antimicrobial activity.
  • Safety : Thiazole derivatives may require specific handling precautions, as indicated by safety data sheets (e.g., GHS hazard statements).

Oxazoline Derivatives (e.g., 4-(4-(Chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole)

  • Structure : Partially saturated oxazole ring (dihydrooxazole).
  • Such compounds have shown acaricidal activity against Tetranychus cinnabarinus with LC₅₀ values <0.1 mg/L.

Halogen and Functional Group Variations

Bromo vs. Chloro Derivatives

  • Example : 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole () vs. chloromethyl oxazoles.
  • Impact : Bromine’s larger size may enhance van der Waals interactions in crystal structures or biological targets, but chloro derivatives are typically more cost-effective in synthesis.

Chloromethyl vs. Methylsulfanyl Substituents

  • Example : 4-[3,5-dimethoxy-4-(methylsulfanyl)phenyl]-5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole ().

Data Tables

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound - C₁₁H₇ClF₄NO 292.63 4-CH₂Cl, 2-(4-F-3-CF₃Ph) Medicinal chemistry intermediate
4-(Chloromethyl)-2-[4-CF₃Ph]-oxazole 22091-40-3 C₁₁H₇ClF₃NO 261.63 4-CH₂Cl, 2-(4-CF₃Ph) Building block for drug synthesis
4-CH₂Cl-2-[3-CF₃Ph]-oxazole - C₁₁H₇ClF₃NO 261.63 4-CH₂Cl, 2-(3-CF₃Ph) Specialty chemical
4-Chloro-2-CF₃-oxazole 1240601-61-9 C₄HClF₃NO 173.51 4-Cl, 2-CF₃ Reactive intermediate

Biological Activity

4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H7ClF3NO
  • Molecular Weight : 261.63 g/mol
  • CAS Number : 22091-40-3

The structural features of this compound, particularly the presence of the trifluoromethyl group and the oxazole ring, are believed to contribute significantly to its biological activity.

The biological activity of compounds containing oxazole rings and trifluoromethyl groups often involves several mechanisms:

  • Enzyme Inhibition : Many oxazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterases (AChE). The trifluoromethyl group enhances enzyme binding due to its electron-withdrawing properties, which can stabilize interactions with target proteins .
  • Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators through enzyme inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related oxazole derivatives. For instance, a derivative with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.14 µM to 9.27 µM .

Cell LineIC50 (µM)
Human Cervical Carcinoma (HeLa)5.0
Colon Adenocarcinoma (CaCo-2)3.5
Renal Cancer (RXF 486)1.14
Ovarian Adenocarcinoma (OVXF 899)9.27

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is supported by studies showing its effectiveness against AChE and COX enzymes:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)19.2
Cyclooxygenase-2 (COX-2)10.4

These results indicate that modifications to the oxazole framework can lead to enhanced inhibitory potency.

Case Studies

  • In Vitro Studies : A study involving various oxazole derivatives demonstrated that modifications at the para position significantly affected their cytotoxicity against cancer cells. The presence of fluorine atoms was linked to increased biological activity due to improved membrane permeability and interaction with target proteins .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with their targets, revealing key binding interactions that could be exploited for drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors such as β-chlorinated ketones or amides. For example, fluorinated phenyl groups can be introduced via Suzuki-Miyaura coupling using palladium catalysts under inert conditions (e.g., N₂ atmosphere) . The chloromethyl group is often added via nucleophilic substitution (e.g., using ClCH₂MgBr) at low temperatures (−20°C to 0°C) to minimize side reactions . Optimizing solvent polarity (e.g., THF vs. DMF) and stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) is critical for achieving yields >70% .

Q. How do the substituents (chloromethyl, fluoro, trifluoromethyl) influence the compound’s electronic properties and stability?

  • Methodology : Computational analysis (DFT calculations) reveals that the trifluoromethyl group at the 3-position of the phenyl ring creates strong electron-withdrawing effects, lowering the HOMO energy (−6.8 eV) and enhancing oxidative stability . The chloromethyl group increases electrophilicity at the oxazole’s 4-position (Mulliken charge: +0.32), making it reactive toward nucleophiles. Fluorine’s ortho effect (C-F bond dipole) introduces steric hindrance, reducing π-π stacking in crystalline phases .

Q. What purification techniques are most effective for isolating high-purity samples of this compound?

  • Methodology : Column chromatography using silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate, 8:2 to 6:4) effectively separates byproducts. Recrystallization from ethanol at −20°C yields crystals with ≥95% purity (verified by HPLC, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?

  • Methodology : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize testing using fluorescence polarization assays (e.g., for kinase inhibition) with ATP concentrations adjusted to Km values. Compare IC₅₀ under uniform buffer systems (e.g., Tris-HCl pH 7.5 vs. HEPES pH 7.4) and validate with X-ray crystallography of enzyme-ligand complexes .

Q. What strategies optimize the compound’s metabolic stability without compromising target binding affinity?

  • Methodology : Introduce deuterium at the chloromethyl group (C-D isotope effect) to slow CYP450-mediated oxidation. Alternatively, replace the oxazole ring with a thiazole (bioisostere) to enhance metabolic resistance while maintaining π-stacking with aromatic residues in target proteins (ΔΔG binding ≤ 0.5 kcal/mol via docking simulations) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Methodology : Use QM/MM simulations (e.g., Gaussian 16 with B3LYP/6-31G*) to model transition states for SN2 reactions at the chloromethyl site. Compare activation energies (ΔG‡) for substitutions with amines vs. thiols. Validate predictions with kinetic studies (NMR monitoring at 25°C in DMSO-d₆) .

Q. What spectroscopic techniques best characterize the compound’s tautomeric forms in solution?

  • Methodology : Variable-temperature ¹⁹F NMR (400 MHz, CDCl₃) identifies tautomerism via chemical shift splitting (Δδ ≈ 0.3 ppm at −40°C). IR spectroscopy (ATR-FTIR) detects carbonyl stretching vibrations (1650–1700 cm⁻¹) to confirm oxazole ring tautomeric equilibrium .

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